molecular formula C17H17N3O3S B2902763 N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylmethanesulfonamide CAS No. 1396782-10-7

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylmethanesulfonamide

Cat. No.: B2902763
CAS No.: 1396782-10-7
M. Wt: 343.4
InChI Key: FXLLGTSJJVCGGY-UHFFFAOYSA-N
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Description

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylmethanesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a phthalazine ring system and a phenylsulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylmethanesulfonamide typically involves multiple steps, starting with the formation of the phthalazine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules. Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways. Medicine: Industry: The compound's unique properties may be exploited in materials science, such as in the creation of advanced polymers or coatings.

Mechanism of Action

The mechanism by which N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylmethanesulfonamide exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic or industrial outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Phthalazine derivatives

  • Sulfonamide-based compounds

  • Methylated phenyl compounds

Uniqueness: N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylmethanesulfonamide stands out due to its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new uses and benefits, contributing to advancements in multiple fields.

Properties

IUPAC Name

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-20-17(21)15-10-6-5-9-14(15)16(19-20)11-18-24(22,23)12-13-7-3-2-4-8-13/h2-10,18H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLLGTSJJVCGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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